(2Z)-2-Amino-2-(hydroxyimino)acetamide
Description
Historical Context and Emergence in Academic Literature
Detailed information regarding the first synthesis and historical emergence of (2Z)-2-Amino-2-(hydroxyimino)acetamide in academic literature is not extensively documented in readily available scientific databases. The synthesis of related hydroxyiminoacetamide derivatives often involves the nitrosation of corresponding acetamide (B32628) precursors. A general method for producing 2-cyano-2-hydroxyiminoacetamide salts, for instance, involves the reaction of a nitrite (B80452) salt with a 2-cyano-acetamide in the presence of a controlled amount of acid. google.com While this provides a potential synthetic pathway, the specific historical details for the title compound remain an area for further scholarly investigation.
Rationale for Focused Academic Investigation of Amino(hydroxyimino)acetamide Scaffolds
The academic interest in amino(hydroxyimino)acetamide scaffolds stems from their utility as versatile intermediates in the synthesis of more complex molecules with potential biological activities. Acetamide derivatives, in general, are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of therapeutic properties, including anti-inflammatory and anticancer activities. galaxypub.conih.gov
The presence of both an amino group and a hydroxyimino group in the scaffold offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries for drug discovery. The hydroxyimino group, in particular, is a key functional group in various biologically active molecules. The stereochemistry of the hydroxyimino group is also of critical importance. In compounds like certain cephalosporin (B10832234) antibiotics, the (Z)-isomer has been shown to exhibit significantly greater antibacterial activity compared to the corresponding (E)-isomer. This highlights the potential importance of investigating the specific (Z)-configuration of 2-Amino-2-(hydroxyimino)acetamide for its potential biological applications. The (Z)-configuration can influence the molecule's stability and its capacity for intramolecular hydrogen bonding.
Current Research Landscape and Gaps in Understanding this compound
The current research landscape for this compound appears to be in its nascent stages. While the broader class of acetamide derivatives is extensively studied, dedicated research focusing solely on this specific compound is limited. This represents a significant gap in the scientific understanding of its properties and potential applications.
Key areas where knowledge is lacking include:
Detailed Experimental Data: There is a scarcity of published experimental data on the physicochemical properties, such as melting point, boiling point, and solubility of this compound.
Spectroscopic and Crystallographic Analysis: Comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis, which are crucial for unambiguous structure elucidation and understanding of its solid-state properties, are not readily available in the public domain.
Biological Activity Profile: While the amino(hydroxyimino)acetamide scaffold is associated with potential biological activities, the specific bioactivity of this compound has not been thoroughly investigated.
Synthetic Optimization: Detailed studies on the optimization of synthetic routes to produce this compound with high yield and purity are not extensively reported.
The absence of this fundamental data underscores the need for further focused research to fully characterize this compound and to explore its potential as a building block in medicinal chemistry and materials science. The existing knowledge on related compounds provides a strong rationale for such investigations, with the potential to uncover novel applications for this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-amino-2-hydroxyiminoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(5-7)2(4)6/h7H,(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKLBUCRZPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\C(=O)N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259935 | |
| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923816-07-2 | |
| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923816-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-2-(hydroxyimino)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2z 2 Amino 2 Hydroxyimino Acetamide and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms for Hydroxyiminoacetamides
The synthesis of hydroxyiminoacetamides and related oximes traditionally relies on a few well-established chemical transformations. The most common method involves the condensation reaction between a compound with a carbonyl group (an aldehyde or ketone) and hydroxylamine (B1172632) or its salts. nih.govresearchgate.net This reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by a dehydration step to form the C=NOH (oxime) bond. researchgate.net
Another prevalent route, particularly for compounds with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups), is nitrosation. This involves the reaction of the substrate with a nitrosating agent, such as nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid. ekb.eg For instance, N-aryl-2-cyanoacetamides react with sodium nitrite in the presence of acetic acid to yield the corresponding 2-cyano-2-(hydroxyimino)acetamide (B1623587) derivatives. ekb.eg A similar reaction is reported for producing 2-cyano-2-hydroxyiminoacetamide salts from cyanoacetamide, sodium nitrite, and acetic acid. google.com The mechanism proceeds through the formation of a nitroso intermediate (-C-N=O), which then tautomerizes to the more stable hydroxyimino (oxime) form (-C=N-OH).
Vic-dioximes, such as glyoxime, are synthesized through the condensation of a dicarbonyl compound like glyoxal (B1671930) with hydroxylamine. youtube.comsciencemadness.org The synthesis of N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide provides a specific example, prepared from chloral (B1216628) hydrate, p-chloroaniline, and hydroxylamine hydrochloride. nih.gov
Table 1: Summary of Established Synthetic Routes for Hydroxyiminoacetamides
| Product Type | Starting Materials | Key Reagents | Reaction Type | Reference(s) |
| General Oximes | Aldehydes, Ketones | Hydroxylamine | Condensation | nih.gov, researchgate.net |
| 2-Cyano-2-(hydroxyimino)acetamides | 2-Cyanoacetamides | Sodium Nitrite, Acid | Nitrosation | google.com, ekb.eg |
| Glyoximes (vic-Dioximes) | Dicarbonyls (e.g., Glyoxal) | Hydroxylamine | Condensation | youtube.com, sciencemadness.org |
| N-Aryl-2-(hydroxyimino)acetamides | N-Aryl α-halo-acetamides | Hydroxylamine Hydrochloride | Condensation/Substitution | nih.gov |
Novel and Optimized Synthetic Approaches for (2Z)-2-Amino-2-(hydroxyimino)acetamide
Recent research has focused on optimizing established synthetic routes to improve yield, reduce byproducts, and simplify procedures. A significant improvement in the synthesis of 2-cyano-2-hydroxyiminoacetamide salts involves carefully controlling the stoichiometry of the acid used during the nitrosation of 2-cyanoacetamide. google.com Traditional methods use an amount of acid equal to or greater than the sodium nitrite, which requires a subsequent neutralization step to isolate the product salt, generating significant waste. google.com A novel approach uses less than a stoichiometric amount of acid, which avoids issues of low yield and product cyclization, and eliminates the final acid neutralization and waste disposal steps, streamlining the process. google.com
For the synthesis of related acetamides, modern coupling reagents have been employed to form the amide bond under mild conditions. Reagents such as N,N'-carbonyldiimidazole are effective for activating a carboxylic acid, which can then react with an amine to form the amide. google.com This type of approach could be applied in a stepwise synthesis of the target molecule. These optimized methods represent a move towards more efficient and economically viable chemical manufacturing.
Stereoselective Synthesis and Isomer Control for (2Z)-Configuration
A significant challenge in oxime synthesis is controlling the stereochemistry around the C=N double bond, which can exist in either Z or E configuration. organic-chemistry.org Typically, the synthesis of oximes results in a mixture of isomers, or it favors the thermodynamically more stable E isomer. organic-chemistry.orgresearchgate.net For this compound, achieving the desired Z configuration is a key synthetic goal.
Several strategies have been developed to influence isomer ratios. The position of the equilibrium between Z and E isomers is often temperature-dependent, meaning careful control of reaction temperature can alter the final product mixture. researchgate.net Advanced methods offer more precise control. For example, photoisomerization using visible-light-mediated energy transfer has been shown to be a mild and general method to convert aryl oximes into their Z isomers. organic-chemistry.org
The use of catalysts and directing groups is another powerful approach. A facile, green method for preparing Z-aldoximes specifically has been developed using the emeraldine (B8112657) base form of polyaniline as a catalyst under solvent-free conditions. researchgate.net In other complex systems, such as glycosylations, strategically placed functional groups on a leaving group can direct the stereochemical outcome of a reaction via hydrogen bonding interactions. nih.gov While not applied directly to the target molecule, this principle of directed synthesis is a frontier in stereocontrol. The final configuration of the synthesized isomers is typically confirmed using analytical techniques such as X-ray crystallography. nih.gov
Green Chemistry Principles in the Synthesis of Amino(hydroxyimino)acetamides
The principles of green chemistry are increasingly being applied to the synthesis of oximes to create more sustainable and environmentally benign processes. d-nb.info These approaches aim to minimize waste, reduce the use of hazardous substances, and lower energy consumption.
Key green strategies in oxime synthesis include:
Solvent-Free and Aqueous Reactions: A significant advancement is the move away from volatile organic solvents. Many reactions are now performed in water or under solvent-free conditions. numberanalytics.comnih.gov "Grindstone chemistry," where reactants are simply ground together in a mortar and pestle, often with a non-toxic catalyst like bismuth(III) oxide (Bi₂O₃), exemplifies this approach, minimizing waste and simplifying the procedure. d-nb.infonih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for oximation reactions compared to conventional heating. nih.govnumberanalytics.com
Benign Catalysts and Reagents: There is a focus on replacing hazardous reagents with safer alternatives. Bismuth compounds, for instance, are noted for their low toxicity and are effective catalysts for oxime formation. d-nb.info Catalyst-free methods are also being developed to further reduce waste. numberanalytics.com
Electrosynthesis: Electrochemical methods offer a green pathway for synthesis. The one-pot electrosynthesis of cyclohexanone (B45756) oxime, for example, uses aqueous nitrate (B79036) as the nitrogen source under ambient conditions, presenting a much more environmentally friendly alternative to traditional hydroxylamine production methods. acs.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Oximes
| Parameter | Traditional Approach | Green Approach | Reference(s) |
| Solvent | Organic Solvents (e.g., Ethanol) | Water, or Solvent-Free (Grinding) | nih.gov, nih.gov, d-nb.info |
| Energy | Conventional Heating (often prolonged) | Microwave Irradiation (rapid) | numberanalytics.com, nih.gov |
| Catalyst / Reagents | Strong Acids, Potentially Toxic Reagents | Non-toxic Catalysts (e.g., Bi₂O₃), Aqueous Extracts | nih.gov, d-nb.info |
| Waste | Generation of Pollutants, Acid Waste | Minimal Waste, Biodegradable Byproducts | d-nb.info, google.com |
| Overall Process | Multi-step, requires purification | One-pot, simplified work-up | acs.org, nih.gov |
Process Chemistry Considerations for Research-Scale Production
Translating a laboratory synthesis to a larger, research-scale production (from milligrams to grams or kilograms) requires careful consideration of several process chemistry parameters to ensure safety, scalability, and reproducibility.
For the synthesis of this compound and its derivatives, key factors include:
Reagent Selection and Safety: Starting materials should be readily available and cost-effective. d-nb.info The handling of potentially hazardous reagents like hydroxylamine and its salts is a major safety concern, as they can be thermally unstable. Reaction exotherms must be managed, often requiring robust cooling systems. youtube.com The choice between different salts, such as hydroxylamine hydrochloride versus the sulfate, can also be critical, as it may affect the solubility of byproducts and the ease of purification. youtube.com
Reaction Control: Precise temperature control is crucial, as it can impact not only the reaction rate but also the product yield, the formation of impurities, and the stereochemical outcome (E/Z ratio). youtube.comresearchgate.net Reaction times must be optimized to ensure complete conversion without promoting side reactions. e3s-conferences.org
Work-up and Purification: The method of product isolation must be scalable. While laboratory procedures might rely on column chromatography, this is often impractical for larger quantities. researchgate.net Therefore, developing a robust crystallization or precipitation method is essential. The choice of solvent for washing and recrystallization is critical for achieving high purity and yield. nih.gov Procedures that minimize steps, such as those that avoid a final neutralization of acid waste, are highly desirable at scale. google.com
Waste Management: The environmental impact and cost of waste disposal are significant considerations in process chemistry. Optimized routes that use catalytic amounts of reagents or generate less toxic waste are strongly preferred. google.com
The detailed procedures found in resources like Organic Syntheses for related compounds like dimethylglyoxime (B607122) often provide valuable insights into these practical considerations, including notes on reagent purity, efficient cooling methods, and large-scale purification techniques. orgsyn.org
Chemical Reactivity and Transformation Pathways of 2z 2 Amino 2 Hydroxyimino Acetamide
Reactivity of the Hydroxyimino Moiety: Oxime Formation and Derivatization
The hydroxyimino group is a key site of reactivity in (2Z)-2-Amino-2-(hydroxyimino)acetamide. Oximes are known to undergo a variety of reactions, including hydrolysis, reduction, and rearrangement. wikipedia.org
Oxime Formation: this compound is synthesized from a precursor, typically through an oximation reaction. This involves the reaction of a corresponding α-keto-amide with hydroxylamine (B1172632), usually under mildly acidic conditions (pH 4-6) to favor the desired (Z)-configuration.
Derivatization Reactions: The hydroxyimino group can be derivatized through several pathways:
Reduction: The oxime moiety can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.orgjove.com This would transform the molecule into a vicinal diamine. Milder, more selective conditions can be achieved using reagents like aqueous TiCl₃ with NaBH₃CN, which can be compatible with other reducible functional groups. tandfonline.com
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives, although specific conditions for this substrate are not detailed in the available literature.
Beckmann Rearrangement: Under acidic conditions, oximes can undergo the Beckmann rearrangement to form amides. wikipedia.orgmasterorganicchemistry.com For an aldoxime derivative like this, this reaction would typically lead to a nitrile. However, the presence of the adjacent amino and amide groups could influence the reaction pathway.
Hydrolysis: The C=N bond of the oxime can be hydrolyzed back to a carbonyl group under acidic conditions, which would regenerate the α-keto-amide precursor and hydroxylamine. wikipedia.org Oximes are generally more resistant to hydrolysis than analogous hydrazones. wikipedia.org
Table 1: Summary of Potential Reactions of the Hydroxyimino Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reduction | H₂, Catalyst (e.g., Pd); LiAlH₄; TiCl₃/NaBH₃CN | Vicinal Diamine |
| Beckmann Rearrangement | Acid (e.g., H₂SO₄) | Nitrile or other rearranged products |
| Hydrolysis | Aqueous Acid, Heat | α-Keto-amide |
| O-Alkylation/Acylation | Alkyl halides, Acyl chlorides | O-Substituted Oximes |
Reactions Involving the Amide and Amino Functional Groups
The primary amide and primary amino groups also offer several avenues for chemical transformation.
Amide Group Reactivity: Amide bonds are generally stable due to resonance, making them less reactive than other carboxylic acid derivatives. wikipedia.org However, they can undergo specific reactions:
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (2-amino-2-(hydroxyimino)acetic acid) under strong acidic or basic conditions with heating. wikipedia.orglibretexts.org This process is generally irreversible because under acidic conditions the resulting amine is protonated, and under basic conditions, the carboxylic acid is deprotonated. libretexts.org
Reduction: Strong reducing agents like LiAlH₄ can reduce the amide carbonyl to a methylene (B1212753) group (CH₂), yielding an amine. libretexts.org This reaction is specific to amides among carboxylic acid derivatives. libretexts.org
Amino Group Reactivity: The primary amino group is nucleophilic and can participate in a range of common amine reactions:
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form a new amide linkage. organic-chemistry.org This is a common strategy for creating derivatives of amino acids.
Alkylation: Direct alkylation with alkyl halides can occur, but it is often difficult to control and can lead to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu
Reactions with Carbonyls: The amino group can react with aldehydes and ketones to form imines (Schiff bases).
Table 2: Summary of Potential Reactions of Amide and Amino Groups
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Amide | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Amide | Reduction | LiAlH₄ | Amine |
| Amino | Acylation | RCOCl, (RCO)₂O | Amide |
| Amino | Alkylation | R-X | Secondary/Tertiary Amine |
| Amino | Imine Formation | R₂C=O | Imine (Schiff Base) |
Stability and Degradation Studies in Various Chemical Environments
pH Stability: The molecule's stability is expected to be pH-dependent.
In strong acidic conditions , hydrolysis of both the oxime and amide functionalities is likely, leading to degradation. wikipedia.orglibretexts.org
In strong basic conditions , amide hydrolysis is a probable degradation pathway. wikipedia.org
Near-neutral pH , the compound is expected to be more stable, though buffer components can sometimes catalyze degradation, particularly deamidation, as seen in peptide studies. nih.gov
Oxidative Stability: The presence of the amino and hydroxyimino groups suggests potential susceptibility to oxidative degradation, although specific pathways have not been documented for this compound.
The degradation of peptides containing asparagine residues, which have a primary amide side chain, has been shown to proceed through a cyclic imide intermediate, particularly in the pH range of 5 to 12. nih.gov A similar intramolecular reaction involving the amino group and the amide of this compound could be a potential, though unconfirmed, degradation pathway.
Chelation and Complexation Studies with Metal Ions in Research Contexts
The structure of this compound, with its vicinal amino and oxime groups, makes it an excellent candidate for a chelating agent. Oxime derivatives of amino acids and their amides are recognized as highly efficient ligands for metal ions like Ni(II), forming very stable, water-soluble complexes. ku.ac.ke
The nitrogen atom of the deprotonated oxime group and the nitrogen of the primary amino group can act as a bidentate ligand, forming a stable five-membered ring with a metal ion. Research on related compounds, such as oxime derivatives of amino acid amides, shows they can form both octahedral and square-planar complexes with Ni(II) through a 4N coordination mode (two ligand molecules per metal ion). ku.ac.ke In these bis-complexes, a strong intramolecular hydrogen bond can stabilize a cis-planar coordination of the two ligands. rsc.org
The ability of vicinal dioximes to act as chelating agents for various metal ions is well-documented. nih.gov Although this compound is a mono-oxime, the adjacent amino group provides a similar N,N-chelation capability. The coordination can occur with the ligand in its neutral, mono-deprotonated, or bis-deprotonated form, depending on the pH and the metal ion. nih.gov
Table 3: Potential Metal Chelation Properties
| Feature | Description |
|---|---|
| Coordination Sites | Primary Amino Nitrogen, Oxime Nitrogen |
| Chelate Ring Size | 5-membered ring |
| Potential Metal Ions | Ni(II), Cu(II), Co(II), Pd(II), and other transition metals. ku.ac.keresearchgate.netijcce.ac.ir |
| Complex Geometry | Can form square-planar or octahedral complexes. ku.ac.ke |
Pathways of Chemical Functionalization for Analogue Development
The development of analogues of this compound can be approached by modifying its three reactive functional groups.
Functionalization via the Amino Group: The primary amine is a prime target for modification.
N-Alkylation/Arylation: Introducing various alkyl or aryl groups can modulate the compound's properties. Palladium-catalyzed C-H arylation of related thioamides has been demonstrated as a method for enantioselective α-functionalization. nih.gov
Amide/Sulfonamide Formation: Acylation with a wide range of carboxylic acids or sulfonyl chlorides can generate a library of derivatives with diverse functionalities. organic-chemistry.orgnih.gov
Functionalization via the Hydroxyimino Group:
O-Substitution: The oxime oxygen can be alkylated or acylated to produce oxime ethers or esters. These modifications can alter the molecule's steric and electronic properties and its ability to act as a hydrogen bond donor.
Cyclization Reactions: The oxime functionality can participate in cyclization reactions. For instance, reactions of aza-cyclobutanone oxime esters have been used in the divergent synthesis of other α-functionalized amides. rsc.org
Functionalization via the Amide Group:
N-Substitution: While the primary amide is relatively unreactive, it is possible to synthesize N-substituted analogues by starting with a different primary or secondary amine during the initial amide bond formation step.
Conversion to Thioamide: The amide oxygen can be replaced with sulfur using reagents like Lawesson's reagent, which would significantly alter its electronic and metal-coordinating properties.
The combination of these pathways allows for the systematic modification of the parent structure to explore structure-activity relationships in various research contexts. chemrxiv.org
Computational and Theoretical Investigations of 2z 2 Amino 2 Hydroxyimino Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
For instance, DFT studies on similar amide-containing molecules are often used to calculate key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a series of related compounds, these values can predict trends in their chemical behavior.
In a study on newly synthesized acetamide (B32628) derivatives, DFT calculations were employed to understand their electronic properties. The calculated HOMO and LUMO energies helped in assessing their potential as bioactive molecules. eurachem.org
Table 1: Representative Quantum Chemical Descriptors for Analogous Acetamide Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| Substituted Acetamides | -6.5 to -7.2 | -1.8 to -2.5 | 4.0 to 5.4 | DFT/B3LYP |
| Oxime Ethers | -7.0 to -7.5 | -1.5 to -2.0 | 5.0 to 6.0 | DFT/ωB97X-D |
Note: The data in this table is illustrative and compiled from general findings in computational studies of related compound classes, not specific to (2Z)-2-Amino-2-(hydroxyimino)acetamide.
Furthermore, quantum chemical calculations can elucidate the distribution of electron density and predict sites susceptible to electrophilic or nucleophilic attack through the analysis of molecular electrostatic potential (MEP) maps. For this compound, the oxygen and nitrogen atoms of the oxime and amide groups would be expected to be regions of high electron density, making them likely sites for interaction with electrophiles.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and intermolecular interactions of this compound in various environments. Although specific MD studies on this compound are scarce, the principles and findings from simulations of analogous molecules, particularly those with hydrogen bonding capabilities, are highly informative.
MD simulations can model how a molecule like this compound would interact with solvent molecules, such as water, or with biological macromolecules. These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. Key intermolecular interactions that can be studied include hydrogen bonds, van der Waals forces, and electrostatic interactions.
For a molecule possessing both amino and hydroxyimino groups, hydrogen bonding would be a dominant intermolecular force. Studies on other small organic molecules with similar functional groups have shown that the strength and geometry of these hydrogen bonds are critical in determining the molecule's solubility, crystal packing, and binding to other molecules. nih.gov For example, MD simulations of amino acids in water have demonstrated the significant role of hydrogen bonding in stabilizing their structure and influencing their fragmentation pathways. nih.gov
In the context of drug design, MD simulations are used to understand how a ligand interacts with its target protein over time, providing insights into the stability of the binding pose and the role of specific residues in the binding site. reactionbiology.com
Conformation Analysis and Tautomerism Studies via Computational Methods
The conformational landscape and potential tautomeric forms of this compound can be effectively explored using computational methods. Such studies are crucial for understanding the molecule's three-dimensional structure and its potential to exist in different isomeric forms, which can have distinct chemical and biological properties.
Conformational Analysis: The presence of rotatable single bonds in this compound suggests that it can adopt multiple conformations. Computational methods, such as systematic conformational searches or molecular dynamics simulations, can identify low-energy conformers. For analogous acetamide derivatives, computational studies have revealed the preferred orientations of substituent groups and the energetic barriers between different conformations. rasayanjournal.co.in These analyses often highlight the role of intramolecular hydrogen bonds in stabilizing certain conformers.
Tautomerism: Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key consideration for this compound due to its amide and oxime functionalities. nih.gov The molecule can potentially exist in several tautomeric forms, including the amide-imidol and nitroso-oxime tautomers.
DFT calculations are a powerful tool for investigating the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the equilibrium populations of the different forms in the gas phase or in solution. nih.gov For example, a theoretical study on 2-hydroxy-N-m-tolyl-acetamide demonstrated that while both amide and imidol tautomers could theoretically exist, the amide form was significantly more stable. nih.gov Similarly, studies on other heterocyclic compounds have shown that the presence of a water molecule can significantly lower the energy barrier for proton transfer between tautomeric forms. youtube.com
Table 2: Predicted Tautomeric Forms of this compound
| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |
| Amide-Oxime (parent) | C=O and C=N-OH | Most Stable |
| Imidol-Oxime | C-OH and C=N-OH | Less Stable |
| Amide-Nitroso | C=O and CH-N=O | Likely Unstable |
Note: The relative stabilities in this table are predictions based on general principles of tautomerism and findings from studies on analogous compounds.
Ligand-Target Docking and Binding Affinity Predictions (non-clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in drug discovery and for understanding molecular recognition processes. While there are no specific docking studies reported for this compound, research on analogous oxime and acetamide derivatives provides valuable insights into how this compound might interact with non-clinical targets.
Docking studies on a series of novel oxime-based compounds as reactivators of acetylcholinesterase have demonstrated how these molecules can fit into the active site of the enzyme. nih.govnih.gov The binding modes were stabilized by hydrogen bonds and pi-pi interactions with key amino acid residues. nih.gov Similarly, docking simulations of acetamide derivatives with targets like the epidermal growth factor receptor (EGFR) have been used to rationalize their observed inhibitory activity. nih.gov
The process of ligand-target docking involves:
Preparation of the target and ligand: This includes generating 3D structures and assigning appropriate charges.
Docking simulation: A scoring function is used to evaluate different binding poses and rank them based on their predicted binding affinity.
Analysis of results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated from the docking score.
Table 3: Representative Docking Scores and Predicted Interactions for Analogous Compounds
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Oxime Derivatives | Acetylcholinesterase | -8.0 to -10.5 | Tyr337, Glu202 |
| Acetamide Derivatives | EGFR Kinase | -7.5 to -9.0 | Met793, Asp855 |
Note: This data is illustrative and derived from docking studies on related compound classes against specific non-clinical targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound are publicly available, the methodology has been successfully applied to related acetamide and oxime derivatives to predict their in vitro activities.
QSAR models are built by:
Assembling a dataset: A collection of compounds with known activities (e.g., IC50 values) is required.
Calculating molecular descriptors: These are numerical values that represent various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that relates the descriptors to the activity.
Validating the model: The predictive power of the model is assessed using internal and external validation techniques.
For example, a QSAR study on a series of acetamide derivatives was conducted to understand their antimicrobial activity. The resulting model indicated that specific electronic and topological descriptors were crucial for their biological function. Such models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.
Table 4: Common Molecular Descriptors Used in QSAR Studies of Related Compounds
| Descriptor Class | Examples | Information Encoded |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular weight, molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and branching |
Note: This table lists general descriptor classes and is not based on a specific QSAR model for this compound.
In Vitro Biological Activity and Mechanistic Studies of 2z 2 Amino 2 Hydroxyimino Acetamide
Enzyme Inhibition and Activation Profiles in Biochemical Systems
No specific studies detailing the inhibitory or activating effects of (2Z)-2-Amino-2-(hydroxyimino)acetamide on isolated enzymes or in biochemical systems were identified in the public domain. Research on other structurally related acetamide (B32628) derivatives has shown varied enzyme inhibition properties, but these findings cannot be directly attributed to this compound.
Receptor Binding Assays and Ligand Specificity in Non-Cellular Models
There is a lack of available data from receptor binding assays for this compound. Consequently, its ligand specificity and affinity for any particular biological receptor have not been characterized in non-cellular models.
Cellular Assays: Effects on Non-Human Cell Lines and Subcellular Components (mechanistic insights)
No published research was found that investigated the effects of this compound on non-human cell lines or its interactions with subcellular components. Therefore, there are no available mechanistic insights derived from such cellular assays.
Modulation of Biochemical Pathways and Signaling Cascades (in vitro)
Information regarding the modulation of specific biochemical pathways or signaling cascades by this compound in in vitro models is not available in the scientific literature.
Antimicrobial and Antiviral Activity Investigations (in vitro models)
While numerous studies have investigated the antimicrobial and antiviral properties of various acetamide derivatives, no specific reports on the in vitro antimicrobial or antiviral activity of this compound against any bacterial or viral strains were found.
Investigation of this compound as a Chemical Probe
There is no available literature to suggest that this compound has been investigated or utilized as a chemical probe for studying biological systems or identifying protein targets.
Structure Activity Relationship Sar and Analogue Design for 2z 2 Amino 2 Hydroxyimino Acetamide
Systematic Modification of the Hydroxyimino Moiety and its Impact on In Vitro Activity
The hydroxyimino group (an oxime) is a critical functional moiety known to participate in various biological interactions, including acting as a metal-chelating group, a hydrogen bond donor/acceptor, and a precursor to nitric oxide (NO) release via enzymatic oxidation. mdpi.com Modifications to this group can profoundly alter a molecule's potency, selectivity, and mechanism of action.
Key modifications to the hydroxyimino group include:
O-Alkylation/O-Arylation: Replacing the hydrogen of the oxime's hydroxyl group with an alkyl or aryl substituent (forming an oxime ether) eliminates its hydrogen-bonding donor capability and reduces its polarity. This can enhance membrane permeability. However, this change often reduces or abolishes activities that rely on the acidic proton or its ability to chelate metal ions.
O-Acylation: The addition of an acyl group creates an oxime ester. These derivatives can act as prodrugs, which are hydrolyzed by esterases in vitro or in vivo to release the parent hydroxyimino compound. exo-ricerca.it
Conversion to Nitrone: Oxidation of the oxime can yield a nitrone, significantly altering the electronic properties and reactivity of the moiety.
The in vitro effects of these modifications are highly dependent on the biological target. For instance, in the context of acetylcholinesterase (AChE) reactivation, the free hydroxyimino group is essential for displacing nerve agents from the enzyme's active site. mdpi.com In other contexts, such as antimicrobial activity, modifications that increase lipophilicity might enhance efficacy. researchgate.net
Table 1: Illustrative Impact of Hydroxyimino Moiety Modification on In Vitro Activity (Based on General Oxime Chemistry)
| Modification Type | Example of Modified Group | Predicted Impact on Polarity | Potential Effect on In Vitro Activity | Rationale |
| O-Alkylation | -C=N-OCH₃ | Decrease | Loss of activity if H-bonding is key; potential increase if membrane permeability is limiting. | Removes acidic proton and H-bond donor site. |
| O-Acylation | -C=N-OCOCH₃ | Decrease | Acts as a prodrug; activity depends on esterase-mediated hydrolysis to the parent oxime. | Masks the polar N-OH group. |
| Bioisosteric Replacement | -C=N-NH₂ (Hydrazone) | Similar | Activity is target-dependent; alters geometry and electronic properties. | Changes hydrogen bonding pattern and basicity. |
Exploration of Substituent Effects on the Amide and Amino Groups
The primary amino group and the primary amide group of (2Z)-2-Amino-2-(hydroxyimino)acetamide are key sites for modification to modulate the compound's physicochemical properties and biological activity.
Amino Group Modifications:
N-Alkylation: Introducing small alkyl groups can increase lipophilicity. However, converting the primary amine to a secondary or tertiary amine alters its basicity and hydrogen-bonding capacity, which can disrupt interactions with biological targets.
N-Acylation: Acylation of the amino group to form a secondary amide is a common strategy. mdpi.com This modification neutralizes the basicity of the amine, increases molecular weight, and can introduce new points of interaction. For example, studies on acetamidoaurones have shown that 5-acetamido derivatives are significantly more active and safer than their 5-amino counterparts in antimicrobial assays. nih.gov
N-Sulfonylation: Formation of a sulfonamide can drastically alter the acidity of the N-H proton and introduce strong hydrogen bond accepting groups (the sulfonyl oxygens), potentially leading to new binding modes.
Amide Group Modifications:
N-Substitution: Replacing one or both hydrogens on the amide nitrogen with alkyl or aryl groups can impact solubility and steric hindrance. In many bioactive series, substitution on the amide nitrogen is a key area for SAR exploration to improve potency and pharmacokinetic properties. mdpi.com
Bioisosteric Replacement: The amide group can be replaced with other functionalities like a sulfonamide, a reverse amide, or various five-membered heterocycles (e.g., oxadiazole, triazole). Such changes can improve metabolic stability and modulate target engagement. nih.gov
These modifications influence properties such as lipophilicity (LogP), water solubility, and the ability to form hydrogen bonds, all of which are critical for in vitro activity.
Table 2: Predicted Effects of Substituents on Amide and Amino Groups
| Functional Group | Modification Type | Example of Modified Group | Predicted Impact on Lipophilicity | Potential Effect on In Vitro Activity |
| Amino (-NH₂) | N-Acetylation | -NHCOCH₃ | Increase | Neutralizes basicity, may enhance binding or improve cell penetration. nih.gov |
| Amino (-NH₂) | N-Methylation | -NHCH₃ | Increase | Reduces H-bond donor capacity, may alter target specificity. |
| Amide (-CONH₂) | N-Alkylation | -CONHCH₃ | Increase | May introduce steric hindrance or provide new hydrophobic interactions. mdpi.com |
| Amide (-CONH₂) | Bioisosteric Replacement | (e.g., Triazole) | Variable | Can improve metabolic stability and alter binding geometry. nih.gov |
Development of Analogues with Enhanced Specificity or Potency in In Vitro Systems
The rational design of analogues with enhanced potency or specificity involves the systematic application of SAR principles. Based on the analysis of the core scaffold, several strategies can be proposed for developing improved analogues for in vitro testing.
One approach is to create a library of derivatives by combining modifications at different positions. For instance, an analogue could feature an O-methylated hydroxyimino group for improved membrane permeability, combined with an N-acetylated amino group to neutralize its charge and potentially enhance target interaction. nih.gov
Another strategy involves introducing larger, more complex substituents to probe for additional binding pockets in a target protein. For example, attaching aromatic or heterocyclic rings to the amide or amino nitrogen can lead to significant gains in potency if the target has a corresponding hydrophobic pocket. Studies on various 2-aminothiazole-based compounds have shown that the nature of aryl substituents significantly influences their anticancer and antimicrobial activities. mdpi.com
The development of more potent analogues often relies on an iterative process of design, synthesis, and in vitro testing. Initial screening of a diverse set of analogues can identify promising vectors for modification, which are then explored in more detail to fine-tune activity and selectivity.
Stereochemical Influences on Biological Activity and Chemical Reactivity
Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral. mdpi.com For this compound, the primary stereochemical feature is the configuration of the C=N double bond of the oxime, which is designated as (Z).
The (E) and (Z) isomers of an oxime have distinct spatial arrangements of their substituents. This geometric difference dictates how the molecule can orient itself within a binding site. One isomer may fit optimally, allowing for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), while the other may cause steric clashes or be unable to achieve the necessary orientation for activity.
The significance of oxime stereochemistry has been demonstrated in various contexts. For example, in a series of steroidal oximes, two isomers with different Z/E stereochemistry at the hydroxyimino group exhibited different cytotoxic mechanisms against cancer cell lines; one induced apoptosis, while the other did not. mdpi.com This highlights that stereoisomers can have not only different potencies but also qualitatively different biological effects.
Therefore, the (Z)-configuration of this compound is likely crucial for its intended chemical reactivity or biological activity. Any synthetic strategy must control this stereochemistry, and the corresponding (E)-isomer would be an essential tool compound to probe the stereochemical requirements of any observed in vitro activity.
Prodrug and Pro-Compound Design Concepts for Research Utility
The functional groups of this compound make it an excellent candidate for the application of prodrug and "pro-compound" strategies to enhance its utility in research.
Prodrug Strategies for Improved Delivery: A prodrug is an inactive derivative of a parent molecule that undergoes enzymatic or chemical conversion in a biological system to release the active compound. researchgate.net
Masking Polar Groups: The primary amine and the hydroxyimino group are polar, which can limit passive diffusion across cell membranes in in vitro models. These groups can be masked with lipophilic moieties to create a more membrane-permeable prodrug. For example, the hydroxyimino group can be converted to an O-acyl ester, which can be cleaved by intracellular esterases to regenerate the active oxime. exo-ricerca.it Similarly, the amino group can be acylated to form an amide, which may be cleaved by amidases. nih.gov
Targeted Delivery: The amino group can be derivatized with amino acids to hijack specific transporters, such as the PEPT1 transporter, to facilitate cellular uptake. nih.gov
Pro-Compound Strategies for Novel Activity: A "pro-compound" is a molecule that is converted into an active agent which may be different from the parent structure.
Nitric Oxide (NO) Donors: A key feature of oximes and amidoximes is their ability to be oxidized by cytochrome P450 (CYP450) enzymes to release nitric oxide (NO). mdpi.com NO is a critical signaling molecule with diverse physiological roles. Therefore, this compound could be investigated as a pro-compound for the controlled release of NO in cellular systems containing active CYP450 enzymes. The rate and extent of NO release would depend on the specific enzymatic activity of the in vitro system being used. This approach turns the parent molecule into a tool for studying the effects of NO in a specific biological context.
These design concepts allow researchers to overcome experimental limitations (e.g., poor cell permeability) or to leverage the compound's chemical structure to generate a different bioactive species (e.g., NO) for specialized research applications. mdpi.com
Advanced Analytical and Detection Methodologies for 2z 2 Amino 2 Hydroxyimino Acetamide in Research
Spectroscopic Techniques for Advanced Structural Characterization (e.g., Conformational Studies via X-ray Crystallography, Detailed NMR)
Spectroscopic methods are fundamental for the unambiguous structural confirmation and conformational analysis of (2Z)-2-Amino-2-(hydroxyimino)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the chemical structure and studying the conformational dynamics of this compound in solution.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary evidence of the compound's structure by showing the chemical shifts, multiplicities, and integrals of each unique proton and carbon atom. For acetamide (B32628) derivatives, the presence of rotational isomers (rotamers) due to hindered rotation around the amide C-N bond can lead to the appearance of multiple signals for a single atom, indicating different conformational states in solution. wikipedia.org
2D NMR Techniques: Advanced two-dimensional NMR experiments are used to establish connectivity and spatial relationships between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of signals in both ¹H and ¹³C spectra. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (over two to four bonds) between protons and carbons, which is critical for piecing together the molecular skeleton and confirming the connectivity of functional groups. wikipedia.org For instance, correlations between amide protons and carbonyl carbons can be established.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing powerful evidence for determining stereochemistry and preferred conformations, such as the Z or E configuration around the C=N double bond. acs.org
The table below outlines the expected NMR signals for this compound based on its structure and data from analogous compounds.
| Atom Type | Technique | Expected Chemical Shift (ppm) & Characteristics |
| Amide Protons (-C(O)NH₂) | ¹H NMR | Two distinct signals or a broad singlet in the range of 7.0-8.5 ppm. |
| Amino Protons (-NH₂) | ¹H NMR | A broad singlet, chemical shift can vary depending on solvent and concentration. |
| Hydroxyl Proton (-NOH) | ¹H NMR | A singlet, typically downfield (>9.0 ppm), often broad and exchangeable with D₂O. |
| Carbonyl Carbon (-C (O)NH₂) | ¹³C NMR | Signal typically in the range of 160-175 ppm. |
| Oxime Carbon (-C =NOH) | ¹³C NMR | Signal typically in the range of 145-160 ppm. |
Table based on general chemical shift ranges for the functional groups present.
Chromatographic Methods for Purity Assessment and Isolation in Research Samples
Chromatography is the primary methodology for determining the purity of this compound and for its isolation from reaction mixtures or purification for use in research.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A reverse-phase (RP) HPLC method is typically suitable for polar compounds like this compound. Research on analogous compounds provides a template for method development. For example, a method for a related cyano-acetamide derivative uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. nih.gov Such methods are often scalable and can be adapted for preparative chromatography to isolate pure material for subsequent studies. nih.gov
A typical HPLC method for purity analysis would involve:
Column: A reverse-phase column (e.g., C18, Phenyl-Hexyl).
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, determined by a UV-Vis spectrum.
Method validation is crucial and involves assessing linearity, accuracy, and precision to ensure the reliability of the purity determination. mdpi.com
| HPLC Parameter | Example Condition | Purpose |
| Column | Newcrom R1 (Reverse-Phase) | Stationary phase for separation based on polarity. nih.gov |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Eluent to carry the compound through the column. nih.gov |
| Detection | UV-Vis Detector | To detect and quantify the compound as it elutes. |
| Application Mode | Analytical or Preparative | Analytical for purity checks; preparative for isolation. nih.gov |
Ion Chromatography: For assessing the presence of specific ionic impurities or counter-ions, ion chromatography can be employed. This technique is particularly useful for quantifying inorganic cations or small organic amines that might be present from the synthesis process. rsc.org
Mass Spectrometry Applications for Identification of Reaction Products and Metabolites (in vitro/non-biological)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying its reaction products or in vitro metabolites through structural elucidation of unknown analytes.
Molecular Weight Confirmation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that can generate protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular weight. noaa.gov
Structural Elucidation and Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint that helps to confirm the structure or identify unknown compounds formed in reactions.
Electron Ionization (EI): While often leading to extensive fragmentation and sometimes the absence of a molecular ion peak, EI-MS can reveal characteristic fragmentation pathways for acetamide derivatives. acs.org Common cleavages include the rupture of the C-C bond adjacent to the carbonyl group. acs.org
Collision-Induced Dissociation (CID): When coupled with soft ionization techniques like ESI, CID provides controlled fragmentation. Studies on molecules containing amino and acetamide groups show that these functionalities direct the fragmentation pathways, and analyzing these pathways is key to identifying metabolites or reaction byproducts. noaa.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with MS is the most powerful combination for analyzing complex mixtures. It allows for the separation of components before they enter the mass spectrometer for detection and identification. For LC-MS compatibility, mobile phase modifiers like phosphoric acid must be replaced with volatile alternatives such as formic acid. nih.gov
| Ion/Fragment | Mass Spectrometry Technique | Significance |
| [M+H]⁺ | ESI-MS | Confirms the molecular weight of the parent compound. |
| [M-NH₃]⁺ | ESI-MS/MS (CID) | Potential loss of the amino group. |
| [H₂NCO]⁺ | EI-MS | Fragment ion corresponding to the amide portion due to C-C bond rupture. acs.org |
This table represents plausible fragments based on the compound's structure and general fragmentation rules.
Electrochemical Methods for Redox Behavior Studies
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. gamry.com These methods provide information on oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics. gamry.comnih.gov The compound contains a redox-active oxime group (C=NOH), which is the primary site of electrochemical activity.
Principles of Cyclic Voltammetry: In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction within a defined potential window. gamry.com The resulting current is plotted against the applied potential, producing a voltammogram. The peak potentials (anodic, Epa, and cathodic, Epc) indicate where oxidation and reduction occur.
Redox Behavior of the Oxime Group:
Reduction (Cathodic Process): The oxime group can be electrochemically reduced. This is generally an irreversible, multi-electron process that involves the cleavage of the N-O bond and reduction of the C=N bond, ultimately yielding a primary amine. researchgate.netcapes.gov.br
Oxidation (Anodic Process): The oxime group can also be oxidized, often forming stable oxime radicals (iminoxyl radicals). nih.gov The potential at which this occurs provides insight into the compound's susceptibility to oxidation.
The amino group on the molecule can also influence the electrochemical behavior. nih.gov Practical studies often require careful selection of solvents and supporting electrolytes and may use modified electrodes to enhance signal and prevent electrode fouling, a common issue where oxidation products polymerize and coat the electrode surface. mdpi.comedaq.comnih.gov Analysis of how peak currents change with scan rate can determine if the process is diffusion-controlled or surface-adsorbed. mdpi.com
Quantification Methods for In Vitro Assay Systems
Accurate quantification of this compound in samples from in vitro assays (e.g., enzyme inhibition, cell permeability, or stability assays) is critical for generating reliable research data. HPLC-UV is the most widely used technique for this purpose.
HPLC-Based Quantification: A robust HPLC method, as described in section 7.2, forms the basis for quantification. The method must be thoroughly validated according to established guidelines to ensure its performance. mdpi.com
Key Validation Parameters for Quantification:
Linearity and Range: A calibration curve is generated by analyzing a series of standards of known concentrations. The method is linear if the plot of peak area versus concentration yields a straight line with a high correlation coefficient (r² > 0.99). mdpi.com
Accuracy: Accuracy is determined by spiking a blank matrix (e.g., assay buffer) with a known amount of the compound and measuring the recovery. The result should be close to 100%. mdpi.com
Precision: Precision measures the closeness of repeated measurements. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD), which should typically be low. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.com
The table below summarizes the essential parameters for a validated quantification method.
| Validation Parameter | Acceptance Criteria Example | Purpose |
| Linearity (r²) | > 0.999 | Ensures a proportional response across a range of concentrations. mdpi.com |
| Accuracy (% Recovery) | 90-110% | Confirms the measurement is close to the true value. mdpi.com |
| Precision (% RSD) | < 5% | Demonstrates the reproducibility of the method. mdpi.com |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Defines the lower limit for reliable quantification. |
By employing a fully validated HPLC method, researchers can confidently measure the concentration of this compound in various in vitro experimental samples.
Future Research Directions and Translational Potential in Academic Fields
Novel Applications in Materials Science and Catalysis (theoretical/early stage)
The bifunctional nature of (2Z)-2-Amino-2-(hydroxyimino)acetamide, possessing both an amino and a hydroxyimino group in a vicinal arrangement, makes it an intriguing candidate for the development of novel materials and catalysts. The presence of multiple coordination sites (the nitrogen and oxygen atoms of the amino, oxime, and amide groups) suggests a strong potential for this molecule to act as a versatile ligand in coordination chemistry.
Oxime derivatives are well-documented for their ability to form stable complexes with a variety of transition metal ions. researchgate.netat.ua These complexes have found applications in catalysis, for instance, in oxidation reactions. nih.gov Similarly, amino acids and their derivatives are extensively used as ligands to create metal complexes with catalytic properties, such as in the epoxidation of alkenes. scirp.org The amino(hydroxyimino)acetamide scaffold could chelate metal ions through the nitrogen of the amino group and the nitrogen or oxygen of the oxime group, forming stable five-membered rings, a common feature in transition metal amino acid complexes. wikipedia.org
Table 1: Potential Metal Complexes and Theoretical Applications
| Metal Ion | Potential Coordination Mode | Theoretical Application |
| Palladium(II) | N,N'-chelation | Cross-coupling reactions (e.g., Suzuki, Heck) researchgate.net |
| Copper(II) | N,O-chelation | Oxidation catalysis, sensors for metal ion detection |
| Cobalt(II) | N,N'- or N,O-chelation | Oxygen transport materials, polymerization catalysts nih.gov |
| Nickel(II) | N,N'-chelation | Electrocatalysis, hydrogenation reactions |
The self-assembly of such metal complexes could lead to the formation of coordination polymers with interesting magnetic, optical, or porous properties. The hydrogen bonding capabilities of the amide and amino groups could further direct the formation of supramolecular structures.
Role in Chemical Biology Tool Development and Mechanistic Probes
Chemical probes are essential tools for dissecting complex biological processes. mdpi.com The structural features of this compound suggest its potential as a foundational scaffold for the development of novel chemical probes. The amino group provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, allowing for the visualization and isolation of target biomolecules.
The hydroxyimino group is of particular interest. Oximes and their derivatives are known to be involved in a variety of biological processes and can act as inhibitors for certain enzymes. nih.gov Furthermore, the N-O bond of oximes can be cleaved under specific conditions, which could be exploited for the design of probes with conditional activation or for the release of bioactive molecules. researchgate.net
For example, by functionalizing the amino group with a fluorescent dye and incorporating a targeting moiety that recognizes a specific enzyme, this compound could be converted into a probe for monitoring enzyme activity. The interaction with the target enzyme could lead to a change in the fluorescence signal, providing a readout for its activity.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms (pre-clinical, theoretical)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. nih.govvu.nl This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates.
This compound, with a molecular weight of 103.08 g/mol , fits well within the typical size range for fragments. The oxime moiety is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and to act as a bioisostere for other functional groups. nih.gov The amino and acetamide (B32628) groups provide additional points for interaction and for synthetic elaboration.
Table 2: Potential of this compound as a Fragment in FBDD
| Feature | Relevance to FBDD |
| Low Molecular Weight | Efficient exploration of chemical space nih.gov |
| Multiple H-bond donors/acceptors | Increased probability of binding to protein targets |
| Synthetic tractability | Amenable to chemical modification for hit-to-lead optimization |
| Presence of an oxime group | Can serve as a key pharmacophoric element |
The amino(hydroxyimino)acetamide scaffold could be used to generate a library of fragments for screening against various drug targets, such as kinases, proteases, and metabolic enzymes. The structural information gained from the binding of these fragments could guide the design of more potent and selective inhibitors. For instance, amino acid derivatives have been investigated as potential inhibitors of digestive enzymes for the management of metabolic disorders. nih.gov
Emerging Research Areas for Amino(hydroxyimino)acetamides
The unique combination of functional groups in amino(hydroxyimino)acetamides opens up possibilities in several emerging research areas. One such area is the development of dynamic materials. The oxime linkage can undergo reversible reactions, which could be harnessed to create materials that respond to external stimuli such as light or pH. researchgate.net
In the field of plant biology, amino acid-derived oximes are known to be key intermediates in the biosynthesis of various specialized metabolites with roles in plant defense and communication. nih.govcell.com Investigating the metabolism and biological activity of this compound in plant systems could reveal new insights into these pathways and potentially lead to the development of new plant growth regulators or protective agents.
Furthermore, there is growing interest in the development of novel antimicrobial agents. The acetamide scaffold is present in many bioactive compounds, archivepp.com and the combination with an amino acid-like and oxime moiety could lead to the discovery of new compounds with antibacterial or antifungal activity.
Collaborative Research Opportunities and Interdisciplinary Studies
The translational potential of this compound can be best realized through collaborative and interdisciplinary research.
Chemistry and Materials Science: Synthetic chemists could develop efficient routes to synthesize a variety of amino(hydroxyimino)acetamide derivatives, while materials scientists could investigate their self-assembly and the properties of their metal complexes.
Chemistry and Biology: Chemical biologists could design and synthesize probes based on this scaffold to study biological systems, while biochemists could screen these compounds for inhibitory activity against enzymes of interest.
Computational and Experimental Chemistry: Computational chemists could perform theoretical studies to predict the properties and reactivity of these molecules, guiding the efforts of experimental chemists. rsc.orgresearchgate.net For instance, density functional theory (DFT) studies could provide insights into the electronic structure and local reactivity of acetamide derivatives. researchgate.net
Such interdisciplinary collaborations will be crucial to fully explore the potential of this promising, yet understudied, chemical scaffold and to translate fundamental research findings into practical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2Z)-2-Amino-2-(hydroxyimino)acetamide?
- Methodology : The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and activated carbonyl precursors. For example, derivatives of hydroxyiminoacetamide are often prepared by reacting substituted amines with α-ketoamides under controlled pH conditions. Key steps include refluxing in ethanol or methanol with catalytic acids or bases. Structural confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to verify the imine (C=N) and amide (C=O) functional groups .
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4), and refinement employs SHELX software (e.g., SHELXL for small-molecule structures). Hydrogen bonding networks (e.g., N–H⋯O, O–H⋯N) are critical for stabilizing the Z-configuration. Example parameters from a related compound:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.234, 8.456, 10.891 |
| R-factor | 0.047 |
| Refinement tool | SHELXL-97 |
| . |
Q. What safety precautions are required when handling this compound?
- Methodology : Follow GHS guidelines:
- Hazards : Flammable solid (Category 1), skin corrosion (Category 1A).
- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid ignition sources.
- Storage : Keep in a sealed container at 2–8°C, away from moisture .
Advanced Research Questions
Q. How can computational methods predict the antioxidant activity of hydroxyiminoacetamide derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model radical scavenging mechanisms. Key parameters include bond dissociation enthalpy (BDE) of the N–O group and ionization potential (IP). Experimental validation uses DPPH and FRAP assays. For example, derivatives with electron-donating substituents (e.g., –OCH3) show lower IC50 values in DPPH assays due to enhanced radical stabilization .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- Dose-response analysis : Confirm activity trends across multiple concentrations.
- Structural analogs : Compare substituent effects (e.g., para-chloro vs. methoxy groups).
- Assay standardization : Use positive controls (e.g., ascorbic acid in antioxidant assays) and replicate under identical conditions. Contradictions may arise from impurities or solvent effects (e.g., DMSO quenching radicals) .
Q. How does this compound act as an allosteric enzyme inhibitor?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding pockets. For SHP2 phosphatase inhibition, the hydroxyimino group forms hydrogen bonds with catalytic residues (e.g., Arg 465), while the acetamide moiety stabilizes the allosteric site. Binding free energy (ΔG) calculations (MM-PBSA) validate dose-dependent inhibition observed in vitro .
Q. What experimental design optimizes the synthesis yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry using a central composite design.
- In situ monitoring : Use HPLC or FTIR to track intermediate formation.
- Workup optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
